molecular formula C13H15NO B6284191 6-(cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1554614-12-8

6-(cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B6284191
CAS No.: 1554614-12-8
M. Wt: 201.3
InChI Key:
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Description

6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the reaction of cyclopropylamine with a suitable naphthalenone derivative. The process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity. For instance, the reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate, under an inert atmosphere, and at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce alcohols.

Scientific Research Applications

6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    6-(Cyclopropylamino)-9H-purin-9-yl derivatives: These compounds share a similar cyclopropylamino group but differ in their core structure.

    Pyridazine and Pyridazinone derivatives: These compounds have similar pharmacological activities and structural features.

Uniqueness: 6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific combination of a cyclopropylamino group with a tetrahydronaphthalenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one involves the cyclization of a substituted cyclopropane with an aldehyde followed by reduction and reductive amination.", "Starting Materials": [ "Cyclopropylamine", "4-methylbenzaldehyde", "Sodium borohydride", "Sodium cyanoborohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Condensation of cyclopropylamine with 4-methylbenzaldehyde in the presence of acetic acid to form 4-(cyclopropylmethylidene)-4-methylcyclohexa-2,5-dien-1-one", "Step 2: Reduction of the double bond in the product of step 1 using sodium borohydride in methanol to form 4-(cyclopropylmethyl)-4-methylcyclohexan-1-one", "Step 3: Reductive amination of the product of step 2 with cyclopropylamine and sodium cyanoborohydride in ethanol to form 6-(cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one", "Step 4: Purification of the product using a mixture of diethyl ether and petroleum ether" ] }

CAS No.

1554614-12-8

Molecular Formula

C13H15NO

Molecular Weight

201.3

Purity

90

Origin of Product

United States

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